3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. Pyridazinone derivatives are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring and the pyridazinone core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridazinone core .
Scientific Research Applications
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A similar compound with a six-membered ring containing two adjacent nitrogen atoms but lacking the ketone and propanoic acid groups.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position, similar to the core structure of the compound .
Uniqueness
3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid is unique due to the presence of the propanoic acid moiety and the specific substitution pattern on the aromatic ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[6-oxo-3-(4-propan-2-ylphenyl)pyridazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)12-3-5-13(6-4-12)14-7-8-15(19)18(17-14)10-9-16(20)21/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHFCFGTCAWCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.